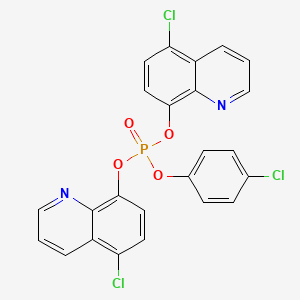
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate is a complex organic compound that features a phosphate group bonded to a 4-chlorophenyl ring and two 5-chloroquinolin-8-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate typically involves the reaction of 4-chlorophenol with 5-chloroquinoline-8-yl phosphate under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline rings to dihydroquinolines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antimalarial properties.
Medicine: Explored for its anticancer activity, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s phosphate group also plays a crucial role in its activity by facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with oxidized quinoline rings.
Dihydroquinolines: Reduced forms of quinoline derivatives.
Uniqueness
4-Chlorophenyl bis(5-chloroquinolin-8-yl) phosphate is unique due to its dual quinoline structure and the presence of a phosphate group. This combination enhances its potential biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
83416-83-5 |
|---|---|
Molecular Formula |
C24H14Cl3N2O4P |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
(4-chlorophenyl) bis(5-chloroquinolin-8-yl) phosphate |
InChI |
InChI=1S/C24H14Cl3N2O4P/c25-15-5-7-16(8-6-15)31-34(30,32-21-11-9-19(26)17-3-1-13-28-23(17)21)33-22-12-10-20(27)18-4-2-14-29-24(18)22/h1-14H |
InChI Key |
VYYURDGLFRRHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OP(=O)(OC3=CC=C(C=C3)Cl)OC4=C5C(=C(C=C4)Cl)C=CC=N5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















